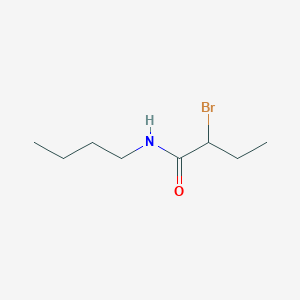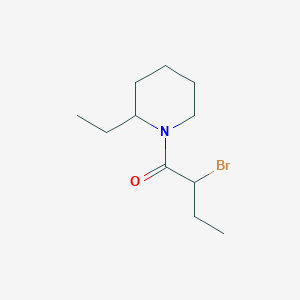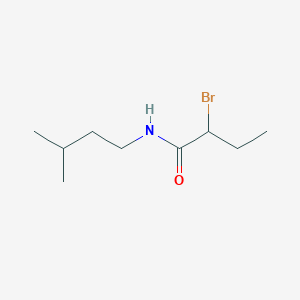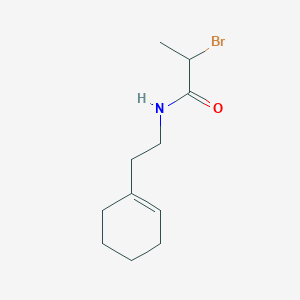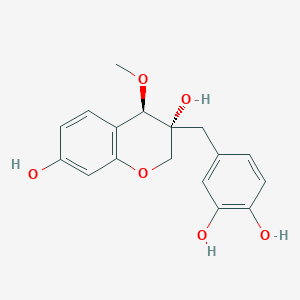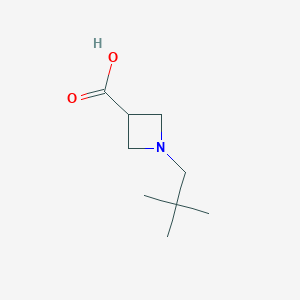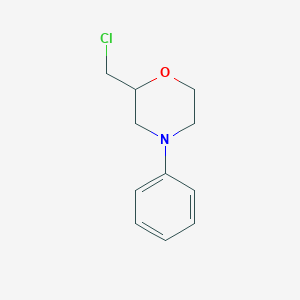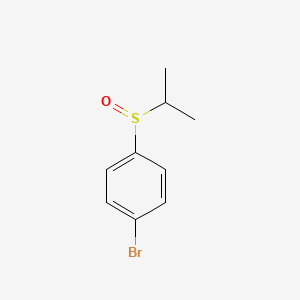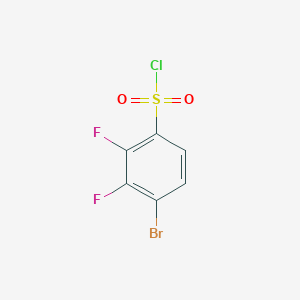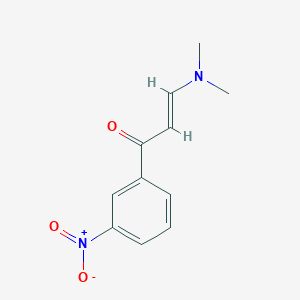
3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one
Vue d'ensemble
Description
3-(Dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, also known as DMNP, is a chemical compound with a wide range of applications in scientific research. DMNP is a nitroalkene compound that has been used in a variety of studies, including in the fields of biochemistry, physiology, and pharmacology. The synthesis of DMNP is relatively simple and can be accomplished in a few steps. Furthermore, the compound has several advantages for use in laboratory experiments.
Applications De Recherche Scientifique
Bioactivity and Chelation
- Synthesis and Bioactivity : Enaminones, including variants of 3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one, have been synthesized and found to exhibit bioactivity against various bacteria and fungi. These compounds have also been used to chelate with different metal nitrates (Jeragh & Elassar, 2015).
Nonlinear Optical Properties
- Structural and Optical Properties : Studies on symmetric vinamidinium salts, including derivatives of this compound, reveal their nonlinear optical (NLO) properties. These compounds exhibit pseudo double bond character in their C-N bonds, contributing to their NLO capabilities (Sridhar et al., 2002).
Chemotherapeutic Applications
- Anti-cancer Activity : Certain Ru(II) complexes with substituted chalcone ligands, including derivatives of this compound, have shown significant anti-breast cancer activity. These compounds induce cytotoxicity and cell cycle arrest in breast cancer cells (Singh et al., 2016).
Electrical Memory Properties
- Electronic Applications : Nitro-substituted azo-chalcone derivatives, including this compound, have been synthesized and studied for their electrical memory properties. These compounds exhibit nonvolatile binary write once read many (WORM) memory performances, important for electronic device applications (Liu, Lu, & Jin, 2020).
Hydrogen Bonding and Proton Acceptance
- Molecular Interactions : The electron-donating effects of dimethylamino groups in this compound make these compounds excellent proton acceptors. This property is crucial in forming intra- and intermolecular hydrogen bonds, affecting their structural and chemical properties (Pleier et al., 2003).
Cytotoxicity Studies
- Cytotoxicity in Cancer Cells : Alpha-substituted derivatives of 1-aryl-3-dimethylaminopropanone, related to this compound, have been shown to be potent cytotoxins towards human WiDr colon cancer cells. These studies help understand the potential of these compounds in cancer treatment (Pati et al., 2007).
Optical Device Applications
- Optical Device Potential : Novel chalcone derivatives, including this compound, have been synthesized and their nonlinear optical properties investigated. These compounds show promise for applications in optical devices like optical limiters (Rahulan et al., 2014).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)7-6-11(14)9-4-3-5-10(8-9)13(15)16/h3-8H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBILRLACOBKO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


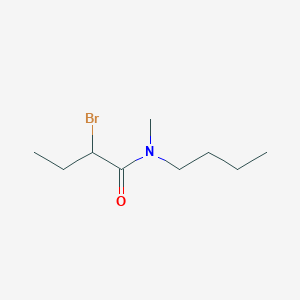
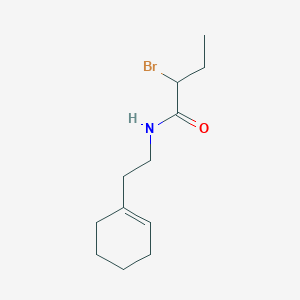
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
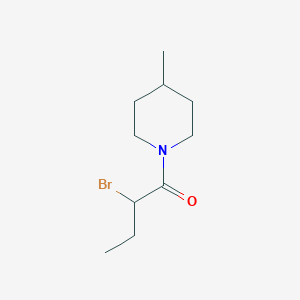
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)
